molecular formula C9H17Cl2N3S B6610990 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride CAS No. 2866318-36-5

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No.: B6610990
CAS No.: 2866318-36-5
M. Wt: 270.22 g/mol
InChI Key: SLJIFEZHJLNXOT-UHFFFAOYSA-N
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Description

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride is a chemical research reagent featuring a molecular framework that combines a piperazine ring with a 5-ethylthiazole moiety. This specific structure is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of central nervous system (CNS) targets. The piperazine ring is a privileged scaffold in drug discovery, frequently employed to optimize pharmacokinetic properties and as a spacer to correctly position pharmacophoric groups for interaction with biological macromolecules . Thiazole rings are another prominent heterocycle in bioactive compounds, and the fusion of thiazole and piperazine structures in a single molecule has been demonstrated to produce compounds with notable biological activity . Preliminary research on analogous compounds carrying both thiazole and piperazine rings has shown promising antinociceptive (pain-blocking) activity in experimental models. Studies indicate that such compounds can produce both centrally and peripherally mediated antinociceptive effects. Mechanistic investigations using opioid receptor antagonists like naloxone suggest that this activity is likely mediated through the opioid system . Furthermore, molecular docking studies of similar active compounds support significant interactions with µ- and δ-opioid receptor proteins , providing a potential structural basis for their mechanism of action . Beyond pain research, piperazine-thiazole hybrids are also investigated in other therapeutic areas, including as inhibitors of targets like cGMP-dependent protein kinase (PKG) in infectious disease research . The ethyl substitution on the thiazole ring in this particular compound allows researchers to explore the structure-activity relationship (SAR) and the effect of lipophilicity on biological activity and drug-like properties. This product is provided for chemical and biochemical research applications only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-ethyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.2ClH/c1-2-8-7-11-9(13-8)12-5-3-10-4-6-12;;/h7,10H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJIFEZHJLNXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-1,3-thiazol-2-yl)piperazine typically involves the reaction of 5-ethyl-1,3-thiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

  • 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride: The 1,3-thiazole core contains one sulfur and one nitrogen atom, offering moderate electron-withdrawing effects.
  • 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride : The 1,3,4-thiadiazole ring has two nitrogen atoms, increasing polarity and reducing membrane permeability compared to thiazole derivatives. Methyl substitution may lower metabolic resistance .

Aromatic vs. Heterocyclic Substituents

  • Trimetazidine hydrochloride : The trimethoxybenzyl group enhances solubility via methoxy oxygen atoms and is associated with anti-ischemic effects through mitochondrial modulation .
  • Hydroxyzine dihydrochloride : The benzhydryl group (two phenyl rings) increases molecular weight and receptor selectivity for histamine H₁ receptors, limiting CNS penetration .

Electron-Withdrawing Substituents

  • 1-(m-Chlorophenyl)piperazine dihydrochloride : The chlorine atom’s electron-withdrawing nature enhances serotonin receptor (5-HT₁B/1C) binding, reducing locomotor activity in preclinical models .

Salt Forms

  • Dihydrochloride salts (e.g., target compound, hydroxyzine) improve aqueous solubility and crystallinity compared to mono-hydrochloride forms (e.g., 1-(m-chlorophenyl)piperazine), facilitating drug formulation .

Pharmacokinetic and Therapeutic Implications

  • Lipophilicity : Ethyl-thiazole derivatives (ClogP ~1.5) may exhibit better CNS penetration than polar thiadiazoles (ClogP ~0.8) but less than aromatic analogs like o-tolyl-piperazine (ClogP ~2.3) .
  • Metabolic Stability : Bulky substituents (e.g., benzhydryl in hydroxyzine) resist cytochrome P450 oxidation, whereas smaller groups (ethyl, methyl) may undergo faster metabolism .
  • Therapeutic Applications: Thiazole/piperazine hybrids: Potential antimicrobial or antiviral candidates due to thiazole’s prevalence in protease inhibitors . Trimethoxybenzyl derivatives: Cardiovascular applications (e.g., trimetazidine) . Aromatic piperazines: Neuropsychiatric uses (e.g., serotonin agonists) .

Biological Activity

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride is a compound that combines the piperazine moiety with a thiazole derivative. This structural combination is known to enhance biological activity, particularly in antimicrobial and analgesic applications. The thiazole ring is recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antinociceptive effects. This article reviews the biological activity of this compound based on recent studies and findings.

Antimicrobial Activity

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride has shown significant antimicrobial properties. Research indicates that compounds containing thiazole moieties exhibit notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochlorideE. coli31.25 µg/mL
1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochlorideS. aureus62.5 µg/mL

These results suggest that this compound may be effective in treating infections caused by resistant bacterial strains .

Antinociceptive Activity

The analgesic properties of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride have been evaluated in various animal models. Studies demonstrate that this compound can significantly reduce pain responses through mechanisms involving opioid receptors. For example:

Test TypeDose (mg/kg)Effectiveness (MPE %)
Tail Clip Test50Increased pain threshold compared to control
Hot Plate Test50Significant reduction in pain response

These findings indicate that the compound may act centrally and peripherally to alleviate pain .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and piperazine derivatives can often be attributed to their structural features. The following points summarize key insights into SAR:

  • Thiazole Ring : The presence of the thiazole ring enhances lipophilicity and facilitates better interaction with biological targets.
  • Piperazine Moiety : The piperazine structure contributes to receptor binding affinity, particularly at opioid receptors.
  • Substituents : Variations in substituents on the thiazole ring can modulate activity; for instance, ethyl groups have been shown to improve antimicrobial potency.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole-piperazine derivatives demonstrated that compounds similar to 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride exhibited strong antibacterial effects against E. coli and S. aureus, with MIC values indicating superior efficacy compared to standard antibiotics like ampicillin .

Case Study 2: Pain Management

In another investigation focusing on pain relief, the compound was tested in a mouse model for its antinociceptive effects. Results showed that it significantly increased the mechanical pain threshold in comparison to morphine controls, suggesting potential for development as an analgesic agent .

Q & A

Q. What are the standard synthetic routes for 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1: React piperazine derivatives with thiazole-containing electrophiles (e.g., 5-ethyl-1,3-thiazol-2-yl chloride) under reflux in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2: Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated hydrochloric acid in ethanol, followed by crystallization . Key reagents: TBTU or HOBt for amide couplings, NEt₃ as a base, and CuSO₄·5H₂O for click chemistry modifications .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR: To confirm the integration of piperazine protons (δ 2.5–3.5 ppm) and thiazole ring protons (δ 6.5–7.5 ppm).
  • Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: For resolving crystal structure and dihydrochloride salt conformation, if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for piperazine-thiazole derivatives?

  • Reaction Path Modeling: Use density functional theory (DFT) to simulate transition states and identify energy barriers for nucleophilic substitution steps .
  • Solvent Optimization: Apply COSMO-RS models to predict solvent effects on reaction yields and selectivity .
  • Machine Learning: Train models on existing reaction datasets (e.g., Reaxys) to predict optimal molar ratios, temperatures, and catalysts .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

  • Reproducibility Checks: Validate assay protocols (e.g., enzyme inhibition IC₅₀) across multiple labs to rule out methodological variability .
  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., ethyl vs. methyl on the thiazole ring) using molecular docking to identify binding site interactions .
  • Meta-Analysis: Aggregate data from independent studies to statistically assess outliers and confounding factors (e.g., purity >95% verified by HPLC) .

Q. How to design experiments evaluating the metabolic stability of this compound in pharmacokinetic studies?

  • In Vitro Hepatic Microsomal Assays: Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Monitor demethylation or oxidation of the piperazine ring .
  • CYP450 Inhibition Screening: Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for correlating in vitro activity with in vivo efficacy .

Data-Driven Methodologies

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/LC₅₀ values .
  • ANOVA with Tukey’s Test: Compare treatment groups to controls while adjusting for multiple comparisons.
  • Principal Component Analysis (PCA): Identify clusters in high-throughput screening data to prioritize analogs for further testing .

Q. How to troubleshoot low yields in large-scale synthesis of this compound?

  • Byproduct Analysis: Use LC-MS to detect intermediates (e.g., unreacted thiazole precursors) and adjust stoichiometry .
  • Purification Optimization: Switch from silica gel chromatography to recrystallization in ethanol/water mixtures for higher recovery of dihydrochloride salts .
  • Scale-Up Considerations: Ensure efficient heat transfer during reflux by using jacketed reactors instead of round-bottom flasks .

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